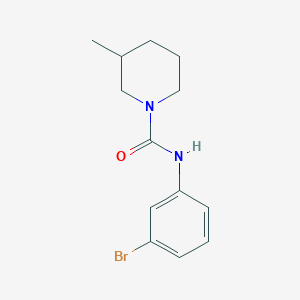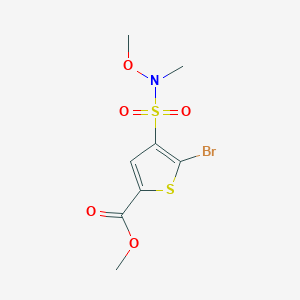
Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds that are widely used in various fields due to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by sulfonamide formation and esterification. The reaction conditions often require the use of bromine or a brominating agent, a sulfonamide precursor, and methanol for esterification. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring.
科学的研究の応用
Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: Thiophene derivatives are used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
- Methyl 5-bromo-4-chloro-2-methoxybenzoate
- Methyl 5-bromo-2-methoxybenzoate
- Methyl 5-chloro-3-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate is unique due to the presence of both the bromine and sulfonamide groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H10BrNO5S2 |
|---|---|
分子量 |
344.2 g/mol |
IUPAC名 |
methyl 5-bromo-4-[methoxy(methyl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO5S2/c1-10(15-3)17(12,13)6-4-5(8(11)14-2)16-7(6)9/h4H,1-3H3 |
InChIキー |
JTJWVCCIJYQWLN-UHFFFAOYSA-N |
正規SMILES |
CN(OC)S(=O)(=O)C1=C(SC(=C1)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
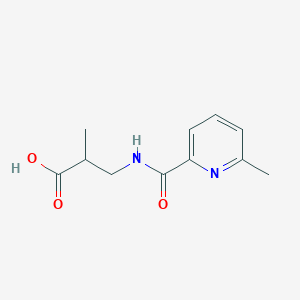
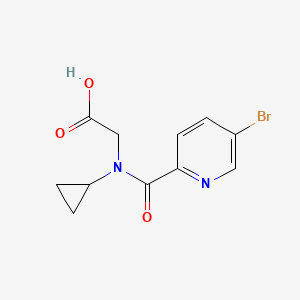
![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)

![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)
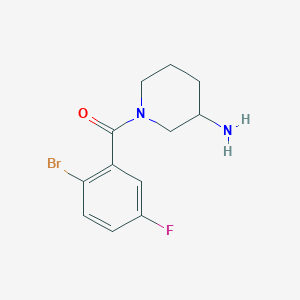
![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)




